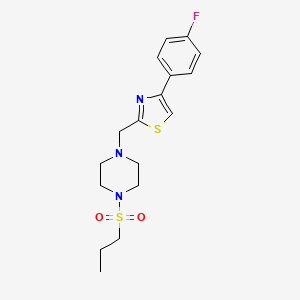![molecular formula C24H20N4O5S B2373299 3-(4-Ethoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251587-02-6](/img/structure/B2373299.png)
3-(4-Ethoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Ethoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione” is a complex organic molecule. It contains several functional groups including an ethoxy group, a methoxy group, a 1,2,4-oxadiazole ring, a thieno[3,2-d]pyrimidine-2,4-dione moiety, and two phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring and the thieno[3,2-d]pyrimidine-2,4-dione moiety would likely contribute to the rigidity of the molecule, while the ethoxy and methoxy groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the ethoxy and methoxy groups could increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization This compound is involved in the synthesis of functionalized heterocycles, such as pyrimidines, pyridazines, and imidazoles, through reactions that yield moderate to good yields. These synthesized compounds are often characterized by their structural and electronic properties, providing insights into their potential applications in various fields, including medicinal chemistry and materials science. For example, a study detailed a convenient synthesis approach for creating functionalized 1H-Pyrimidine-2-ones/thiones and other related heterocycles, demonstrating the versatility of such compounds in chemical synthesis (Sarıpınar et al., 2006).
Antibacterial and Antihypertensive Applications Research has also focused on evaluating the antibacterial and antihypertensive effects of thieno[3,2-d]pyrimidine derivatives. For instance, substituted thieno[2,3-d] pyrimidines were synthesized and showed potential as antibacterial agents against various strains, indicating their significance in developing new therapeutic agents (More et al., 2013). Another study explored thienopyrimidinedione derivatives as potential antihypertensive agents, revealing their efficacy in lowering blood pressure in animal models, which underscores their potential in hypertension treatment (Russell et al., 1988).
Electron Transport Layer for Polymer Solar Cells A novel application was found in the field of polymer solar cells, where a related compound was utilized as an electron transport layer (ETL). This usage highlights the compound's role in enhancing the efficiency of solar cells by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface. Such applications demonstrate the compound's potential in renewable energy technologies (Hu et al., 2015).
Antioxidant Activity The synthesis of thieno[2,3-d]pyrimidine derivatives has also been linked to antioxidant activity. A study synthesized a new series of these derivatives and evaluated their in vitro antioxidant activity, revealing that certain compounds exhibited significant radical scavenging abilities. This research contributes to the understanding of the compound's utility in combating oxidative stress-related diseases (Kotaiah et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug candidate, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-3-32-17-9-7-16(8-10-17)28-23(29)21-19(11-12-34-21)27(24(28)30)14-20-25-22(26-33-20)15-5-4-6-18(13-15)31-2/h4-13H,3,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZCLZNNDPAFNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2373216.png)


![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2373219.png)
![1-[4-Oxo-3-(2-phenylethyl)quinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2373220.png)

![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2373224.png)





![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2373236.png)
![5-Bromo-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2373237.png)